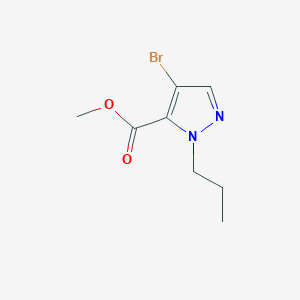

methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazoles often involves the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol . Other methods include a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes , and a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For instance, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives . The reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .Scientific Research Applications

Synthesis and Chemical Properties

- Methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate is involved in the synthesis of novel compounds like pyridyl–pyrazole-3-one derivatives. These compounds have shown selective cytotoxicity against tumor cell lines without harming normal liver cells, suggesting potential applications in cancer research (Huang et al., 2017).

- The compound has been used in the development of variably substituted pyrazolo[4,3‐d]pyrimidin‐7‐ones, indicating its role in the creation of diverse organic molecules, potentially for pharmacological applications (Khan et al., 2005).

Structural and Theoretical Investigations

- Structural and spectral investigations of related pyrazole-4-carboxylic acid derivatives have contributed to the understanding of their chemical properties, paving the way for the utilization of such compounds in various scientific fields (Viveka et al., 2016).

- Studies on the hydrogen-bonded chains and sheets in similar pyrazole derivatives have elucidated their molecular structures, which is crucial for their application in material science and molecular engineering (Portilla et al., 2007).

Application in Coordination Chemistry and Material Science

- This compound has been instrumental in synthesizing coordination complexes and studying their crystalline structures, demonstrating its significance in coordination chemistry and potential applications in material science (Radi et al., 2015).

- The compound is involved in synthesizing metal coordination polymers, which have varied structural diversities and properties, indicating its use in the field of polymer chemistry and material sciences (Cheng et al., 2017).

properties

IUPAC Name |

methyl 4-bromo-2-propylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-3-4-11-7(8(12)13-2)6(9)5-10-11/h5H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFJFAFQMRBBAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)Br)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Hydroxy-3-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide](/img/structure/B2406911.png)

![5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2406912.png)

![[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate](/img/structure/B2406914.png)